molecular formula C23H19BrN2O4 B11439657 5-(5-bromo-2-furoyl)-2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

5-(5-bromo-2-furoyl)-2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B11439657
M. Wt: 467.3 g/mol
InChI Key: XKWBEXYRQJZIQK-UHFFFAOYSA-N
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Description

5-(5-bromo-2-furoyl)-2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound that features a unique structure combining a furoyl group, a methylphenyl group, and a methano-benzoxadiazocin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromo-2-furoyl)-2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furoyl group: This can be achieved by bromination of furan followed by acylation to introduce the bromo-furoyl moiety.

    Construction of the methano-benzoxadiazocin ring: This involves cyclization reactions that form the core ring system.

    Introduction of the methylphenyl group: This step typically involves Friedel-Crafts alkylation or related reactions to attach the methylphenyl group to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to ensure an efficient and environmentally friendly process.

Chemical Reactions Analysis

Types of Reactions

5-(5-bromo-2-furoyl)-2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromo group in the furoyl moiety can be substituted with other nucleophiles to create a variety of analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, 5-(5-bromo-2-furoyl)-2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one may have potential as a pharmacophore for the development of new drugs. Its structural features could be exploited to design molecules with specific biological activities.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism of action of 5-(5-bromo-2-furoyl)-2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(5-bromo-2-furoyl)-2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one apart from similar compounds is its unique combination of a furoyl group, a methylphenyl group, and a methano-benzoxadiazocin ring system. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H19BrN2O4

Molecular Weight

467.3 g/mol

IUPAC Name

12-(5-bromofuran-2-carbonyl)-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one

InChI

InChI=1S/C23H19BrN2O4/c1-14-7-9-15(10-8-14)26-22(28)25(21(27)19-11-12-20(24)29-19)17-13-23(26,2)30-18-6-4-3-5-16(17)18/h3-12,17H,13H2,1-2H3

InChI Key

XKWBEXYRQJZIQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)N(C3CC2(OC4=CC=CC=C34)C)C(=O)C5=CC=C(O5)Br

Origin of Product

United States

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